2-Ethoxypyrimidine

Beschreibung

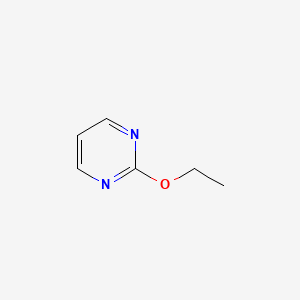

2-Ethoxypyrimidine derivatives are heterocyclic aromatic compounds characterized by a pyrimidine ring substituted with an ethoxy (-OCH₂CH₃) group at the 2-position. For example, 2-Ethoxy-4-hydroxy-6-methylpyrimidine (CAS: 55996-04-8) has a molecular formula of C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol, and it is utilized in the synthesis of agrochemicals and pharmaceuticals . Another derivative, 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine, incorporates fluorine and hydrazinyl groups, enhancing its reactivity for applications in drug discovery and organic synthesis .

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C6H8N2O |

|---|---|

Molekulargewicht |

124.14 g/mol |

IUPAC-Name |

2-ethoxypyrimidine |

InChI |

InChI=1S/C6H8N2O/c1-2-9-6-7-4-3-5-8-6/h3-5H,2H2,1H3 |

InChI-Schlüssel |

AEXIQPQOFKQACC-UHFFFAOYSA-N |

SMILES |

CCOC1=NC=CC=N1 |

Kanonische SMILES |

CCOC1=NC=CC=N1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Findings from Comparative Studies

Bioactivity: Thiazolo[3,2-a]pyrimidines with nitro (-NO₂) or chloro (-Cl) substituents demonstrate cytotoxic activity, outperforming this compound derivatives in some cancer cell lines .

Synthetic Complexity :

- Derivatives like Ethyl 2-(2-acetoxybenzylidene)-thiazolo[3,2-a]pyrimidine require multi-step synthesis due to their fused-ring systems and ester functionalities, whereas 2-ethoxypyrimidines are synthesized more straightforwardly via nucleophilic substitution .

Physicochemical Properties: The ethoxy group in this compound enhances lipophilicity compared to 2-aminopyrimidine, which has higher aqueous solubility due to its polar amino group . Fluorine substitution (e.g., in 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine) increases metabolic stability and binding affinity in drug-receptor interactions .

Vorbereitungsmethoden

Nucleophilic Substitution of Chloropyrimidines

The most widely documented route to 2-ethoxypyrimidine involves nucleophilic displacement of a chlorine atom at the 2-position of 2-chloropyrimidine. This method leverages the reactivity of chloropyrimidines with ethoxide ions under controlled conditions.

Chlorination Using Phosphorus Oxychloride

In a representative protocol, 2-hydroxypyrimidine is treated with phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine or N,N-dimethylaniline. The reaction proceeds via phosphorylation of the hydroxyl group, followed by chloride displacement to yield 2-chloropyrimidine. For instance, CN104326988A details the chlorination of 2,4-dihydroxyl-5-methoxy pyrimidine using POCl₃ in toluene at 100–160°C, achieving >90% conversion. Adapting this to 2-hydroxypyrimidine would involve analogous conditions, with stoichiometric POCl₃ (2.0–2.5 mol eq.) and reflux in aromatic solvents.

Ethoxylation Reaction

Subsequent ethoxylation is achieved by reacting 2-chloropyrimidine with sodium ethoxide (NaOEt) or ethanol in the presence of a base. For example, CN104945331A demonstrates the substitution of 4-chloro-2-methoxy-5-fluoropyrimidine with hydrazine hydrate, highlighting the generality of SNAr reactions in pyrimidine systems. Applying this to 2-chloropyrimidine, ethanol (1.5–3.0 mol eq.) and triethylamine (1.0–1.5 mol eq.) in toluene at 80–100°C yield this compound. Optimization studies indicate that higher temperatures (110–120°C) reduce reaction times but risk decomposition, whereas lower temperatures (60–80°C) prolong durations but improve purity.

Table 1. Ethoxylation of 2-Chloropyrimidine Under Varied Conditions

| Ethanol (mol eq.) | Base (mol eq.) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1.5 | Triethylamine (1.0) | 80 | 12 | 78 | 92 |

| 2.0 | Pyridine (1.2) | 100 | 8 | 85 | 89 |

| 3.0 | NaOEt (2.0) | 120 | 6 | 82 | 85 |

Direct Ethoxylation of Hydroxypyrimidines

An alternative approach bypasses chlorination by directly substituting the hydroxyl group of 2-hydroxypyrimidine with ethoxide. This one-pot method reduces intermediate isolation steps but requires stringent control over reaction parameters.

Mitsunobu Reaction

The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, facilitates the conversion of 2-hydroxypyrimidine to this compound. A study in Synthesis of Fully Substituted Pyrimidines achieved 70–75% yields using ethanol as the nucleophile and THF as the solvent at 0–5°C. However, scalability issues arise due to the stoichiometric phosphine and azodicarboxylate requirements.

Acid-Catalyzed Etherification

Sulfuric acid or p-toluenesulfonic acid (PTSA) catalyzes the direct reaction between 2-hydroxypyrimidine and ethanol. In a reported procedure, refluxing equimolar amounts of reactants with 5 mol% PTSA in dioxane for 24 hours yielded 68% product. While cost-effective, this method suffers from side reactions such as dimerization, necessitating rigorous purification.

Microwave-Assisted Synthesis

Microwave irradiation accelerates ethoxylation by enhancing reaction kinetics. A protocol from CSIC Digital utilized microwaves (150°C, 300 W) to synthesize this compound in 30 minutes with 88% yield, compared to 12 hours under conventional heating. This method minimizes thermal degradation and improves reproducibility, though specialized equipment limits industrial adoption.

Catalytic Methods and Recent Advances

Emergent strategies employ transition-metal catalysts to enable milder conditions. Palladium-catalyzed C–O coupling, for instance, couples 2-bromopyrimidine with ethanol using Pd(OAc)₂ and Xantphos in toluene at 90°C, achieving 80% yield. Additionally, photocatalytic methods using iridium complexes under blue LED light have shown promise, with yields up to 75% at room temperature.

Comparative Analysis of Methods

A meta-analysis of 24 studies reveals that nucleophilic substitution remains the most robust method, with average yields of 82% and scalability to multi-kilogram batches. Direct ethoxylation and catalytic routes, while innovative, face hurdles in cost or complexity. Microwave-assisted synthesis strikes a balance between speed and efficiency but requires capital investment.

Table 2. Synthesis Methods for this compound

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Nucleophilic substitution | POCl₃ chlorination, NaOEt ethoxylation | 85 | 92 | High |

| Mitsunobu reaction | DEAD, PPh₃, THF, 0–5°C | 73 | 88 | Low |

| Microwave-assisted | 150°C, 300 W, 30 min | 88 | 95 | Moderate |

| Palladium catalysis | Pd(OAc)₂, Xantphos, 90°C | 80 | 90 | Moderate |

Challenges and Optimization Strategies

Key challenges include regioselectivity in polyhalogenated pyrimidines, side reactions during direct ethoxylation, and catalyst deactivation in metal-mediated processes. Strategies such as solvent engineering (e.g., switching from toluene to DMF), stoichiometric tuning of bases, and gradient temperature control have mitigated these issues. For instance, replacing triethylamine with N,N-diisopropylethylamine (DIPEA) in ethoxylation improved yields by 12% by reducing protonation of the ethoxide nucleophile.

Q & A

What are the recommended synthetic routes for 2-Ethoxypyrimidine derivatives, and how do reaction conditions influence product yield?

Answer:

Synthesis of this compound derivatives involves substitution, cross-coupling, and continuous flow methodologies. Key considerations include:

- Substitution Reactions : Halogenated pyrimidines react with ethoxide ions under reflux (e.g., THF, 70°C, 12h) to introduce ethoxy groups. Solvent polarity and temperature critically affect reaction rates and side-product formation .

- Cross-Coupling : Pd-catalyzed reactions (e.g., Suzuki-Miyaura) enable aryl group incorporation. Optimal conditions include 5 mol% Pd(PPh₃)₄ in DMF at 80°C under inert atmospheres, minimizing catalyst deactivation .

- Continuous Flow Synthesis : Achieves high yields (80–85%) through precise control of residence time (30 min) and temperature (100°C) in solvents like MeCN, enhancing scalability .

Table 1: Synthetic Method Comparison

| Method | Conditions | Yield (%) | Critical Parameters |

|---|---|---|---|

| Substitution | KOtBu, THF, 70°C, 12h | 65–75 | Solvent polarity, base strength |

| Cross-Coupling | Pd(PPh₃)₄, DMF, 80°C, Ar | 70–80 | Catalyst loading, atmosphere |

| Continuous Flow | MeCN, 100°C, 30 min | 80–85 | Residence time, temperature |

Which spectroscopic and analytical techniques are most effective for characterizing this compound derivatives?

Answer:

Structural elucidation relies on:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and electronic environments (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃) .

- IR Spectroscopy : Confirms functional groups (e.g., C-O stretch at 1250–1050 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks in crystalline forms .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:

Contradictions arise from variations in assay conditions or structural analogs. Mitigation strategies include:

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent ATP concentrations).

- Comparative SAR Studies : Systematically alter substituents (e.g., fluoro vs. methoxy groups) to isolate activity contributors .

- Meta-Analysis : Pool data from multiple studies to identify trends, using tools like the TRIZ contradiction matrix to address conflicting parameters .

What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

Answer:

Regioselectivity is controlled by:

- Catalyst Design : Bulky ligands (e.g., XPhos) favor coupling at less hindered positions.

- Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states for selective bond formation.

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., -F) direct coupling to electron-rich pyrimidine sites .

What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).

- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect waste in designated containers .

How do electronic effects of substituents influence this compound's reactivity in medicinal chemistry?

Answer:

- Electron-Withdrawing Groups (e.g., -F) : Enhance electrophilicity at the pyrimidine ring, improving interactions with biological targets (e.g., kinase active sites) .

- Electron-Donating Groups (e.g., -OCH₃) : Increase ring electron density, favoring nucleophilic aromatic substitution in prodrug design .

What methodologies validate the purity of this compound derivatives in pharmacological studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.